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Compound of Interest

Compound Name: 2-chloro-N-cyclopropylacetamide

CAS No.: 19047-31-5

Cat. No.: B101947

Get Quote

CAS No: 19047-31-5 | Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

| MW: 133.58 g/mol [1]

Executive Summary
2-Chloro-N-cyclopropylacetamide is a critical alkylating intermediate used primarily in the

synthesis of agrochemicals (specifically triazine herbicides) and pharmaceutical scaffolds (e.g.,

ROCK inhibitors).[2] Its reactivity stems from the electrophilic ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

-chloro moiety, making it susceptible to nucleophilic substitution, while the cyclopropyl amide
group provides metabolic stability and unique steric properties.[1]

This technical guide provides a comprehensive spectroscopic profile, synthesis workflow, and

quality control parameters.[2][1] It is designed for researchers requiring rigorous
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characterization data to validate compound identity and purity during drug development or

intermediate scale-up.[2]

Chemical Identity & Physical Properties[1][2]
Property Value Notes

IUPAC Name
2-chloro-N-

cyclopropylacetamide

CAS Number 19047-31-5

Appearance
White to pale yellow crystalline

solid

Darkens upon prolonged

storage without desiccation.[2]

Melting Point 80 – 86 °C
Sharp melting point indicates

high purity (>98%).[1]

Solubility
DCM, Methanol, DMSO, Ethyl

Acetate

Limited solubility in water;

hydrolyzes slowly in aqueous

base.[2][1]

Reactivity Electrophile (Alkylating Agent)
Warning: Potential skin

sensitizer and irritant.[2][1]

Synthesis & Sample Preparation
Context: Commercial batches often contain hydrolysis byproducts.[2] For high-precision

spectroscopic baselining, in-house synthesis or recrystallization is recommended.[2][1]

Synthesis Pathway (Schotten-Baumann Conditions)
The most robust route involves the acylation of cyclopropylamine with chloroacetyl chloride

under basic conditions to scavenge the HCl byproduct.[2]
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Figure 1: Synthesis pathway showing the primary acylation and potential over-alkylation

impurity.

Purification Protocol[1]
Reaction: Dissolve cyclopropylamine (1.0 eq) and Et

N (1.1 eq) in dry DCM at 0°C. Add chloroacetyl chloride (1.0 eq) dropwise.

Workup: Wash organic layer with 1M HCl (removes unreacted amine) followed by sat.

NaHCOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

(removes acid).[1]

Crystallization: Concentrate in vacuo. Recrystallize from Hexane/EtOAc (4:1) to obtain white

needles.[2][1]

Drying: Vacuum dry at 40°C for 4 hours to remove solvent residues (check via

H NMR).

Spectroscopic Analysis (Core Data)
Nuclear Magnetic Resonance (NMR)
Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">
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(Chloroform-d) | Frequency: 400 MHz[1]

The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

H NMR spectrum is characterized by the distinct high-field multiplets of the cyclopropyl ring and
the desheilded singlet of the

-chloro group.

H NMR Data
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(cis)

protons.

0.58 Multiplet 2H

Ring

CHngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-

star-inserted">

(trans)

High-field

cyclopropyl

protons.

C NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101947?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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c1989010908="" _nghost-
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Assignment Environment

167.5 C=O Amide carbonyl.[1]

42.8

CHngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline
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-Cl

Alpha-carbon; deshielded by

chlorine.

23.1 N-CH Cyclopropyl methine.[2]

6.5

Ring CHngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

Cyclopropyl methylene

(equivalent carbons).[1]

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)[2][1]

The IR spectrum confirms the amide functionality and the presence of the alkyl chloride.[2]
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Wavenumber
(ngcontent-ng-
c1989010908=""
_nghost-ng-
c3017681703=""
class="inline ng-
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)

Vibration Mode Functional Group Interpretation

3280 Stretching N-H
Sharp band typical of

secondary amides.

3085 Stretching C-H (Cyclopropyl)

Characteristic

"cyclopropyl C-H"

>3000 cm

.

1660 Stretching C=O[1] (Amide I)
Strongest band;

diagnostic for amides.

1540 Bending N-H (Amide II)
Coupling of N-H bend

and C-N stretch.[2][1]

790 Stretching C-Cl

Fingerprint region

confirmation of alkyl

chloride.[2]

Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+)

The mass spectrum is dominated by the chlorine isotope pattern and cleavage of the amide

bond.[2]

Molecular Ion (Mngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">
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): Observed at m/z 133 (

Cl) and 135 (

Cl) in a 3:1 ratio.[1]

Base Peak: Often m/z 56 (Cyclopropylamine fragment) or m/z 77 (Chloroacetyl fragment).[2]

[1]

Fragmentation Pathway:

M - 35: Loss of Cl radical ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

m/z 98.

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-

inserted">

-Cleavage: Breakage of the amide bond yields the cyclopropylamine radical cation (m/z
56) and the acylium ion.

Molecular Ion (M+)
m/z 133/135

Loss of Cl
[M-Cl]+ m/z 98

-Cl•

Amide Cleavage
[C3H6N]+ m/z 56

Alpha Cleavage

Acylium Ion
[C2H2ClO]+ m/z 77/79

Alpha Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass

Spectrometry.

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common.
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Cyclopropylamine Hydrochloride: Result of incomplete washing.[2]

Detection: Broad NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

peaks in NMR (~8.0 ppm); Chloride test (AgNO

) positive.[1]

Bis-alkylation Dimer: Reaction of the product with another mole of cyclopropylamine.

Detection: Extra cyclopropyl signals in NMR; MS peak at m/z ~154.[2]

Hydrolysis Product (Chloroacetic Acid): Result of wet storage.[2][1]

Detection: Shift of CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

singlet in NMR; broad OH stretch in IR (2500-3300 cm

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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